Goniomitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

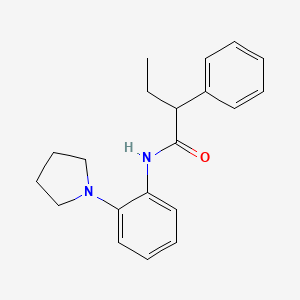

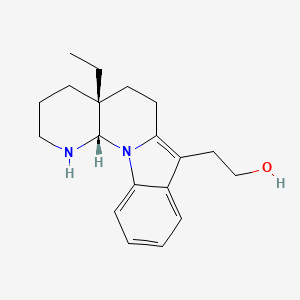

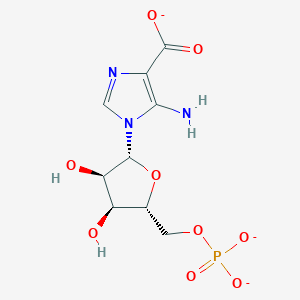

Goniomitine is a monoterpenoid indole alkaloid.

Wissenschaftliche Forschungsanwendungen

Structural Analysis

Goniomitine, an indole alkaloid isolated from Gonioma malagasy, has been structurally analyzed, revealing its complex chemical nature. The structure was inferred from MS, 1H, 13C NMR spectral data, and a biogenetic scheme was proposed for its formation (Randriambola et al., 1987).

Synthetic Approaches

Several studies have explored synthetic approaches towards goniomitine. One study investigated a synthetic route inspired by biogenetic hypotheses, involving a reductive cyclization under basic conditions (Hashimoto & Husson, 1988). Another highlighted the first application of a formal [3 + 2] cycloaddition between a highly functionalized nitrile and a donor-acceptor cyclopropane, demonstrating the efficiency of microwave reactors in improving reaction times (Morales & Pagenkopf, 2008).

Novel Catalytic Processes

Research has also focused on novel catalytic processes in the synthesis of goniomitine. One study utilized palladium-catalyzed decarboxylative vinylation, followed by an integrated oxidation/reduction/cyclization process, highlighting its high degree of chemo-, regio-, and diastereo-selectivities (Xu, Wang, & Zhu, 2013).

Enantiocontrolled Synthesis

Enantiocontrolled synthesis of goniomitine has been achieved, starting from different chiral synthons. This has established the absolute stereochemistry of goniomitine, contributing significantly to our understanding of its molecular structure (Takano, Sato, Inomata, & Ogasawara, 1991).

Application in Natural Product Synthesis

Goniomitine's synthesis methods have applications in natural product synthesis. A study achieved the total synthesis of (±)-goniomitine in six steps, employing a radical translocation reaction to build the indole architecture, demonstrating a convergent strategy useful in synthesizing other natural products (Vellucci & Beaudry, 2015).

Biomimetic Semisynthesis

Biomimetic semisynthesis of goniomitine has been explored, starting from vincadifformine. This approach provided insights into the antiproliferative effects of both natural and unnatural goniomitine enantiomers (Lewin, Bernadat, Aubert, & Cresteil, 2013).

Bio-Inspired Synthetic Strategies

Bio-inspired synthetic strategies have been developed for goniomitine, involving one-pot reactions and demonstrating remarkable synthetic efficiency. This approach facilitated the asymmetric total synthesis of (-)-goniomitine from basic cyclopentanone (Li, Cheng, Jiang, Yang, & Zu, 2017).

Scalable Synthesis

A scalable enantioselective synthesis of (-)-goniomitine has been developed, using iridium-catalyzed asymmetric hydrogenation. This method, starting from commercially available materials, is efficient and scalable, offering potential for synthesizing other related natural products (Bin, Wang, Yang, Yang, Xie, & Zhou, 2019).

Eigenschaften

Produktname |

Goniomitine |

|---|---|

Molekularformel |

C19H26N2O |

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

2-[(4aR,12aS)-4a-ethyl-2,3,4,5,6,12a-hexahydro-1H-indolo[1,2-a][1,8]naphthyridin-7-yl]ethanol |

InChI |

InChI=1S/C19H26N2O/c1-2-19-10-5-12-20-18(19)21-16-7-4-3-6-14(16)15(9-13-22)17(21)8-11-19/h3-4,6-7,18,20,22H,2,5,8-13H2,1H3/t18-,19+/m0/s1 |

InChI-Schlüssel |

CGWKMDYVWRDDRF-RBUKOAKNSA-N |

Isomerische SMILES |

CC[C@]12CCCN[C@H]1N3C(=C(C4=CC=CC=C43)CCO)CC2 |

Kanonische SMILES |

CCC12CCCNC1N3C(=C(C4=CC=CC=C43)CCO)CC2 |

Synonyme |

goniomitine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)

![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)

![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)

![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)